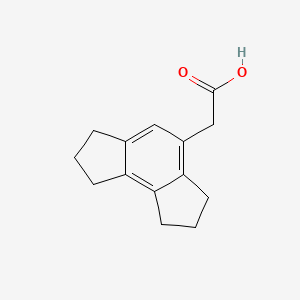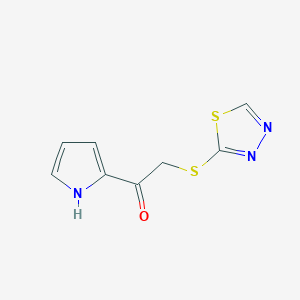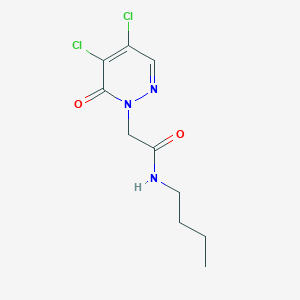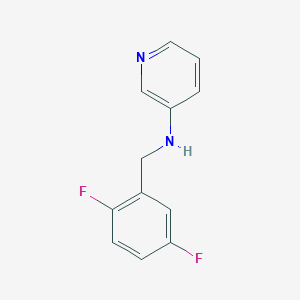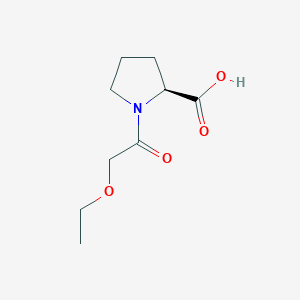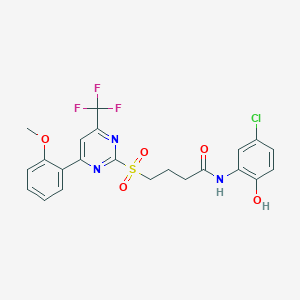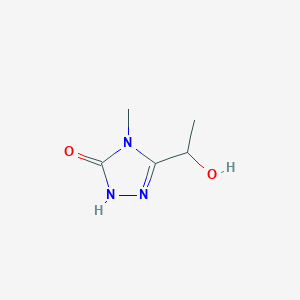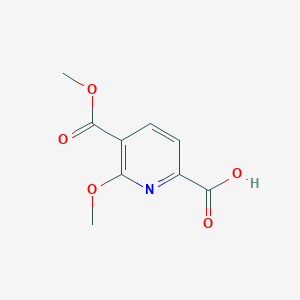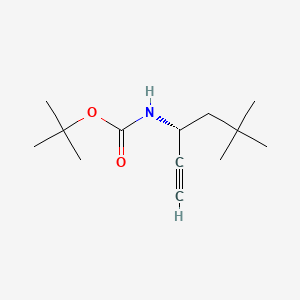
(R)-tert-Butyl (5,5-dimethylhex-1-yn-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(5,5-dimethylhex-1-yn-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5,5-dimethylhex-1-yn-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although they are generally stable under mild oxidative conditions.
Reduction: Reduction of tert-butyl carbamates can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: tert-Butyl carbamates can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products:
Oxidation: Oxidized derivatives of the carbamate
Reduction: Corresponding amines
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They are particularly useful in peptide synthesis, where they protect the amino group from unwanted reactions during the formation of peptide bonds .
Biology: In biological research, tert-butyl carbamates are used to protect amino groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amino groups .
Medicine: tert-Butyl carbamates are used in the synthesis of pharmaceuticals, where they protect amine groups during multi-step synthetic processes. This ensures the integrity of the amine functionality until the final deprotection step .
Industry: In the chemical industry, tert-butyl carbamates are used in the production of agrochemicals, dyes, and other specialty chemicals. Their stability and ease of removal make them valuable intermediates in various industrial processes .
Mechanism of Action
The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to cleavage of the tert-butyl group and release of the free amine .
Comparison with Similar Compounds
Benzyl carbamate: Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed by base.
Carboxybenzyl (Cbz) carbamate: Stable under acidic and basic conditions, removed by catalytic hydrogenation.
Uniqueness: tert-Butyl carbamates are unique due to their stability under a wide range of conditions and their ease of removal under mild acidic conditions. This makes them particularly useful in multi-step synthetic processes where selective deprotection is required .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-5,5-dimethylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C13H23NO2/c1-8-10(9-12(2,3)4)14-11(15)16-13(5,6)7/h1,10H,9H2,2-7H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
DLAMIYJEUHLPNQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)C[C@H](C#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC(C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


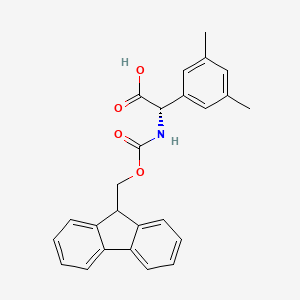
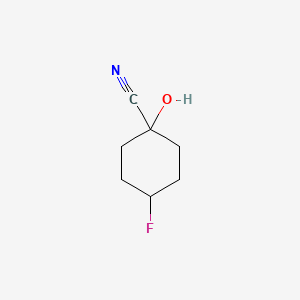
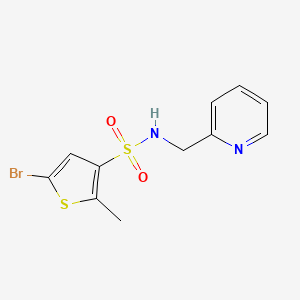
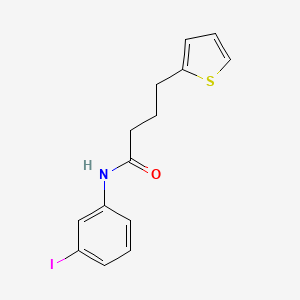

![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)
